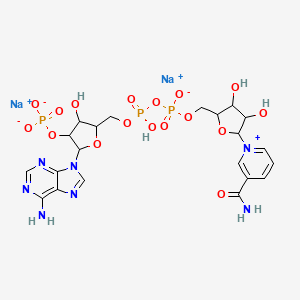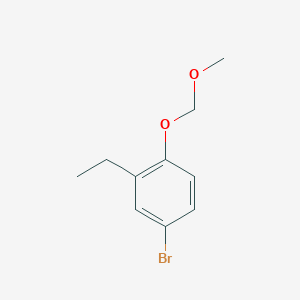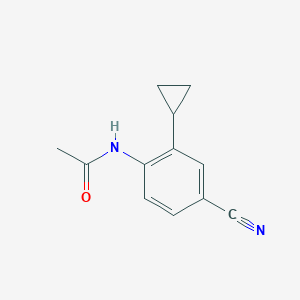
Silane, (4-methoxyphenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-methoxyphenoxy)trimethyl- is an organosilicon compound with the molecular formula C11H18O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silane group attached to a 4-methoxyphenoxy moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-methoxyphenoxy)trimethyl- typically involves the reaction of 4-methoxyphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Silane, (4-methoxyphenoxy)trimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, (4-methoxyphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silyl ether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted phenoxy compounds .
Scientific Research Applications
Silane, (4-methoxyphenoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-methoxyphenoxy)trimethyl- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (p-methoxyphenyl)trimethyl-
- (4-Methoxyphenyl)trimethylsilane
Uniqueness
Silane, (4-methoxyphenoxy)trimethyl- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its phenyl counterparts. This difference makes it more reactive in certain chemical reactions and suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
6689-38-9 |
|---|---|
Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
(4-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)12-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
TXFCNWLJGZXMHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
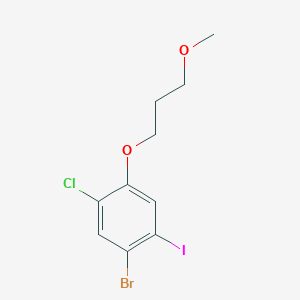
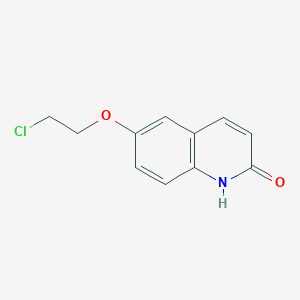

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
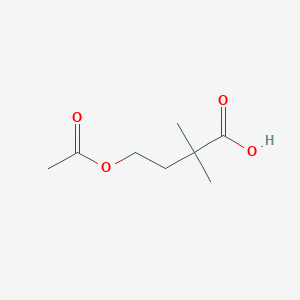
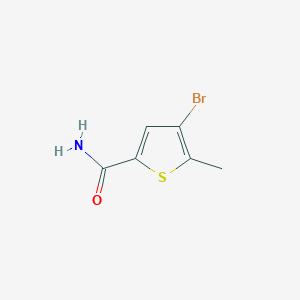
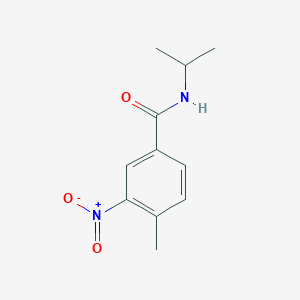

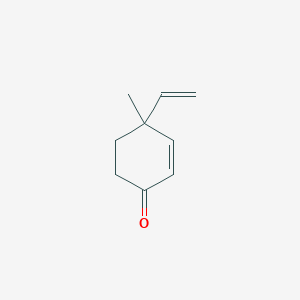
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
